molecular formula C6H5ClF2N2 B6597028 5-chloro-6-(difluoromethyl)pyridin-2-amine CAS No. 1804660-54-5

5-chloro-6-(difluoromethyl)pyridin-2-amine

Cat. No.: B6597028
CAS No.: 1804660-54-5
M. Wt: 178.57 g/mol
InChI Key: GHFKWWQWJQZCGP-UHFFFAOYSA-N
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Description

5-chloro-6-(difluoromethyl)pyridin-2-amine is a chemical compound with the molecular formula C6H5ClF2N2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-6-(difluoromethyl)pyridin-2-amine typically involves the introduction of chloro and difluoromethyl groups onto a pyridine ring. One common method involves the reaction of 5-chloro-2-aminopyridine with difluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base and a solvent such as tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-chloro-6-(difluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used.

Major Products Formed

The major products formed depend on the type of reaction. For example, substitution reactions can yield various derivatives depending on the nucleophile used, while coupling reactions can produce biaryl compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both chloro and difluoromethyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-chloro-6-(difluoromethyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClF2N2/c7-3-1-2-4(10)11-5(3)6(8)9/h1-2,6H,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHFKWWQWJQZCGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Cl)C(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClF2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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